molecular formula C11H9NO2S B2507583 (Isoquinolin-1-ylsulfanyl)-acetic acid CAS No. 7521-25-7

(Isoquinolin-1-ylsulfanyl)-acetic acid

Cat. No.: B2507583
CAS No.: 7521-25-7
M. Wt: 219.26
InChI Key: PISYQRRSPUEVQL-UHFFFAOYSA-N
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Description

(Isoquinolin-1-ylsulfanyl)-acetic acid is a compound that features an isoquinoline ring attached to a sulfanyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Isoquinolin-1-ylsulfanyl)-acetic acid typically involves the reaction of isoquinoline derivatives with thiol-containing compounds under specific conditions. One common method involves the use of isoquinoline and thioglycolic acid in the presence of a catalyst to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of (Isoquinolin-1-ylsulfanyl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline ring can engage in π-π interactions with aromatic residues, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    Isoquinoline: A parent compound with a similar structure but lacking the sulfanyl and acetic acid groups.

    Thioacetic Acid: Contains a sulfanyl group attached to an acetic acid moiety but lacks the isoquinoline ring.

    Quinoline-2-thiol: Features a quinoline ring with a thiol group, similar in structure but with different electronic properties.

Uniqueness: (Isoquinolin-1-ylsulfanyl)-acetic acid is unique due to the combination of the isoquinoline ring and the sulfanyl-acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

2-isoquinolin-1-ylsulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)7-15-11-9-4-2-1-3-8(9)5-6-12-11/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYQRRSPUEVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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